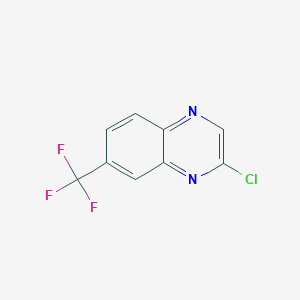

2-Chloro-7-(trifluoromethyl)quinoxaline

Description

Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Organic Chemistry

Quinoxalines, also known as benzopyrazines, represent an important class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring wikipedia.orgthieme-connect.de. Their historical significance in organic chemistry dates back to early studies, demonstrating their utility as fundamental building blocks and intermediates in various synthetic transformations nih.govresearchgate.netmtieat.org. The widespread importance of quinoxaline scaffolds stems from their comprehensive array of biological activities and their role in the development of dyes, materials, and pharmaceutical agents wikipedia.orgresearchgate.netnih.govorientjchem.org. Researchers have continually explored and expanded the chemistry of quinoxalines, leading to a rich body of literature on their synthesis, reactions, and diverse applications thieme-connect.deresearchgate.netresearchgate.net.

Structural Features and Nomenclature of Quinoxaline Ring Systems

The quinoxaline ring system consists of a six-membered benzene ring fused to a six-membered pyrazine ring ontosight.aiwikipedia.orgmdpi.comencyclopedia.pubrsc.org. The parent quinoxaline molecule has the molecular formula C₈H₆N₂ and is typically a low-melting solid (29–32 °C) that is soluble in water and acts as a weak base (pKa = 0.56-0.60) wikipedia.orgmdpi.comencyclopedia.pubtijer.orgresearchgate.netrsc.orgipp.pt. According to IUPAC recommendations, the trivial name "quinoxaline" is used, and its numbering system assigns positions 1 and 4 to the nitrogen atoms within the pyrazine ring, with the fused benzene ring carbon atoms numbered accordingly thieme-connect.de.

The general structure and numbering for quinoxaline are depicted below:

| Position | Atom |

| 1, 4 | N |

| 2, 3, 5, 6, 7, 8 | C |

Overview of Substituted Quinoxaline Derivatives in Medicinal Chemistry

Substituted quinoxaline derivatives have gained considerable attention in contemporary medicinal chemistry due to their remarkable and diverse pharmacological profiles ontosight.airesearchgate.netmdpi.comnih.govmtieat.orgresearchgate.netrsc.org. These compounds serve as significant therapeutic agents and have been extensively investigated for various biological activities. Noteworthy applications include their use as anticancer researchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netipp.ptmdpi.com, antibacterial ontosight.airesearchgate.netmdpi.comtijer.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com, antiviral ontosight.airesearchgate.netmdpi.comtijer.orgnih.govnih.govresearchgate.netrsc.org, anti-inflammatory ontosight.airesearchgate.netmdpi.comnih.govnih.govipp.ptmdpi.com, and antimalarial agents mdpi.comnih.govnih.govresearchgate.netnih.gov. They have also shown promise as anticonvulsant, antidiabetic, antioxidant, and anti-HIV compounds researchgate.netmdpi.comencyclopedia.pubtijer.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com. The ability to readily introduce various substituents onto the quinoxaline core allows for the fine-tuning of their physicochemical and biological properties, making them privileged pharmacophores in drug discovery researchgate.netmtieat.orgresearchgate.net.

Rationale for Research Focus on 2-Chloro-7-(trifluoromethyl)quinoxaline

The specific compound this compound embodies a substitution pattern that combines two highly influential functional groups: a chlorine atom and a trifluoromethyl group. The strategic placement of these groups on the quinoxaline core provides a compelling rationale for dedicated research.

Unique Substitution Pattern and its Implications for Reactivity and Bioactivity

The trifluoromethyl (-CF₃) group is a fundamental and robust functional group in organic chemistry, known for its strong electron-withdrawing nature, high lipophilicity, and unique size tcichemicals.comontosight.aiwikipedia.orgbeilstein-journals.org. Its introduction into aromatic compounds significantly influences their electronic properties, which is crucial in the development of bioactive compounds tcichemicals.comontosight.ai. Specifically, the -CF₃ group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules, often serving as a bioisostere for chloride or methyl groups to modulate steric and electronic characteristics or to prevent metabolic oxidation ontosight.aiwikipedia.orgbeilstein-journals.org. In aromatic systems, the trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution reactions masterorganicchemistry.com.

Similarly, the chloro (-Cl) group is a highly electronegative halogen that, when incorporated into organic compounds, can significantly impact their physical and chemical properties fiveable.meontosight.aiwikipedia.org. It increases polarity, lipophilicity, and influences reactivity, often acting as a leaving group in nucleophilic substitution reactions fiveable.mewikipedia.org. In electrophilic aromatic substitution, chlorine is also a deactivating group, although it can exhibit a weak pi-donating effect masterorganicchemistry.com. The presence of electron-withdrawing groups like chlorine has been shown to enhance the antibacterial activity of certain quinoxaline sulfonamide derivatives mdpi.com.

Indeed, studies on related quinoxaline derivatives highlight the importance of such substitution patterns. For example, 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide has demonstrated potent activity against P. falciparum nih.gov. Another derivative, 7-trifluoromethyl-3-(dimethylaminopropyl)amino-2-quinoxalinecarbonitrile 1,4-dioxide, exhibited high potency and excellent selectivity nih.gov. Furthermore, 2-(3-Chloro-7-(trifluoromethyl)quinoxaline-2-yl)-5-phenyl-1,3,4-oxadiazole has been synthesized and shown to possess antitumor activity, indicating that the 2-chloro and 7-trifluoromethyl substitution on the quinoxaline core can be part of biologically active molecules mdpi.com.

Current Gaps in the Literature Regarding this Specific Compound

Despite the recognized importance of quinoxaline derivatives and the well-understood individual impacts of chloro and trifluoromethyl substituents, detailed research specifically focusing on the compound this compound is notably limited. While the PubChem database provides its chemical identifier (CID 21313161) and basic structural information nih.gov, comprehensive literature demonstrating extensive experimental data on its synthesis, detailed reactivity profiles, or in-depth biological activity studies unique to this specific compound appears to be scarce nih.govuni.lu.

Much of the existing literature discusses quinoxaline derivatives broadly or examines compounds with similar but not identical substitution patterns, or those with additional functionalities such as N-oxide groups (e.g., 2-chloro-3-(trifluoromethyl)quinoxaline (B1299053) or 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide) nih.govuni.luresearchgate.netresearchgate.net. The absence of dedicated studies on this compound implies a gap in understanding its specific chemical behavior, including its unique reactivity under various conditions, its precise electronic and steric contributions to biological systems, and potential synthetic pathways tailored for its production. This lack of specific data highlights an opportunity for focused research to fully elucidate the properties and potential applications of this particular quinoxaline derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIICAUFDSJYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612223 | |

| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-94-3 | |

| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Chloro 7 Trifluoromethyl Quinoxaline

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the C2 position of the quinoxaline (B1680401) ring is a versatile handle for the introduction of a wide array of functional groups. Its reactivity is the cornerstone for the derivatization of this scaffold, enabling the synthesis of diverse molecular architectures.

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system renders the C2-carbon electrophilic, facilitating the displacement of the chloride leaving group by various nucleophiles. This SₙAr reaction is a primary method for functionalizing the quinoxaline core. The general mechanism involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. The presence of the -CF₃ group at position 7 significantly stabilizes this anionic intermediate through its inductive effect, thereby accelerating the reaction rate.

2-Chloro-7-(trifluoromethyl)quinoxaline readily reacts with amine nucleophiles. Piperazine and its derivatives are commonly used to introduce a basic moiety, which is often a key pharmacophore in medicinal chemistry. The reaction typically proceeds by heating the chloroquinoxaline with the desired piperazine, often in the presence of a base to neutralize the HCl generated during the reaction, in a suitable polar aprotic solvent like dimethylformamide (DMF) or in an excess of the amine itself.

For the closely related isomer, 2-chloro-6-(trifluoromethyl)quinoxaline, the reaction with 1-methylpiperazine is conducted in ethanol at reflux temperature, yielding the corresponding 2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)quinoxaline in high yield. This transformation highlights the efficiency of introducing cyclic amines at the C2 position.

Table 1: Nucleophilic Displacement of 2-Chloro-6-(trifluoromethyl)quinoxaline with Piperazine

| Amine | Solvent | Conditions | Product | Yield (%) |

| 1-Methylpiperazine | Ethanol | Reflux, 16h | 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)quinoxaline | 90 |

Data is representative for the reactivity of the analogous 7-(trifluoromethyl) isomer.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chlorine atom at the C2 position to form the corresponding ethers. These reactions are typically carried out under basic conditions. For instance, sodium or potassium salts of alcohols or phenols are reacted with the chloroquinoxaline in a polar aprotic solvent.

Detailed studies on 2-chloro-6-(trifluoromethyl)quinoxaline demonstrate its reaction with various substituted phenoxides. The reaction is generally performed using potassium carbonate as a base in DMF at elevated temperatures. This method allows for the synthesis of a range of aryloxy-quinoxaline derivatives.

Table 2: Nucleophilic Displacement of 2-Chloro-6-(trifluoromethyl)quinoxaline with Phenoxides

| Phenol | Base | Solvent | Conditions | Product | Yield (%) |

| 4-Fluorophenol | K₂CO₃ | DMF | 100°C, 16h | 2-(4-Fluorophenoxy)-6-(trifluoromethyl)quinoxaline | 85 |

| 3-Methoxyphenol | K₂CO₃ | DMF | 100°C, 16h | 2-(3-Methoxyphenoxy)-6-(trifluoromethyl)quinoxaline | 78 |

Data is representative for the reactivity of the analogous 7-(trifluoromethyl) isomer.

Similarly, sulfur nucleophiles like thiophenols react with this compound to yield thioethers. These reactions often proceed under conditions comparable to those used for oxygen nucleophiles, typically involving a base and a polar solvent. The resulting arylthio-quinoxalines are valuable compounds in various chemical and biological studies.

The reaction of 2-chloro-6-(trifluoromethyl)quinoxaline with substituted thiophenols in the presence of potassium carbonate in DMF affords the desired products in excellent yields, demonstrating the high reactivity of the substrate towards S-nucleophiles.

Table 3: Nucleophilic Displacement of 2-Chloro-6-(trifluoromethyl)quinoxaline with Thiophenols

| Thiophenol | Base | Solvent | Conditions | Product | Yield (%) |

| 4-Chlorothiophenol | K₂CO₃ | DMF | 100°C, 16h | 2-((4-Chlorophenyl)thio)-6-(trifluoromethyl)quinoxaline | 95 |

| 4-Methoxythiophenol | K₂CO₃ | DMF | 100°C, 16h | 2-((4-Methoxyphenyl)thio)-6-(trifluoromethyl)quinoxaline | 92 |

Data is representative for the reactivity of the analogous 7-(trifluoromethyl) isomer.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. The chlorine atom at the C2 position of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

The C2-Cl bond of the quinoxaline ring is activated for Suzuki-Miyaura coupling, a reactivity enhanced by the electron-withdrawing -CF₃ group. This facilitates the initial oxidative addition step of the palladium(0) catalyst into the C-Cl bond, which is often the rate-determining step in the catalytic cycle. A study on the regioselective Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline showed that reaction with arylboronic acids occurs selectively at the more electron-deficient C2 position. researchgate.net This selectivity underscores the heightened reactivity of the chlorine atom at this position.

For 2-chloro-6-(trifluoromethyl)quinoxaline, Suzuki-Miyaura coupling with various arylboronic acids proceeds efficiently using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like sodium or potassium carbonate, and a solvent system such as a mixture of dioxane and water.

Table 4: Suzuki-Miyaura Coupling of 2-Chloro-6-(trifluoromethyl)quinoxaline with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100°C, 12h | 2-Phenyl-6-(trifluoromethyl)quinoxaline | 88 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90°C, 16h | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)quinoxaline | 82 |

Data is representative for the reactivity of the analogous 7-(trifluoromethyl) isomer.

Cross-Coupling Reactions

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful and widely used cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The chloro-substituent at the 2-position of the quinoxaline ring makes this compound a suitable substrate for this transformation, enabling the introduction of various alkynyl groups.

The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, which has contributed to its extensive use in the synthesis of complex molecules. wikipedia.org The general mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle. The process has been successfully applied to 2-chloroquinoxaline derivatives to synthesize 2-alkynyl-substituted quinoxalines, which can serve as intermediates for more complex heterocyclic systems. rsc.org For instance, the Sonogashira coupling of 2-chloro-3-methoxyquinoxaline with terminal alkynes has been shown to produce the corresponding 2-alkynylquinoxalines in good to excellent yields. rsc.org While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the reactivity of similar 2-chloroquinoxalines strongly supports its viability as a substrate.

Below is a representative table illustrating typical conditions for Sonogashira coupling with related 2-chloroquinoxaline substrates.

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Yield |

|---|---|---|---|---|

| 2-Chloro-3-methoxyquinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | Excellent |

| 2-Chloro-3-(methylthio)quinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | Good |

| 2-Chloroquinoxaline | Various terminal alkynes | Copper catalyst | Not specified | Not specified |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a critical functional group in organic chemistry, renowned for its high stability. tcichemicals.com This stability arises from the strength of the carbon-fluorine bonds. tcichemicals.com As a result, the CF₃ group is robust and remains intact under a wide variety of reaction conditions, which is advantageous when performing synthetic transformations on other parts of the molecule. tcichemicals.com

The trifluoromethyl group significantly influences the electronic properties of the aromatic ring to which it is attached. tcichemicals.comnih.gov Due to the high electronegativity of fluorine, the CF₃ group is strongly electron-withdrawing. tcichemicals.commdpi.com This deactivates the aromatic ring, making it less susceptible to electrophilic attack. In medicinal chemistry, the incorporation of a CF₃ group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com

Reactivity of the Quinoxaline Core

The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrazine ring. ipp.pt This electronic characteristic makes electrophilic aromatic substitution (SₑAr) significantly more difficult compared to electron-rich aromatic systems like benzene (B151609). wikipedia.org The introduction of a strongly electron-withdrawing trifluoromethyl group at the 7-position further deactivates the benzene portion of the quinoxaline core, rendering it even less reactive towards electrophiles. mdpi.com

Consequently, electrophilic aromatic substitution is not a typical reaction pathway for this compound under standard conditions. Such reactions would likely require forcing conditions or the presence of strong activating groups on the benzene ring, which are absent in the parent molecule.

A key reaction of the quinoxaline core is the oxidation of its nitrogen atoms to form N-oxides. Quinoxaline and its derivatives can be converted into mono-N-oxides or di-N-oxides using oxidizing agents such as peracids. ipp.pt Quinoxaline 1,4-di-N-oxides are an important class of compounds with a wide range of biological activities. researchgate.net

The synthesis of quinoxaline 1,4-di-N-oxides, including those with a trifluoromethyl substituent, is often achieved through the Beirut reaction. researchgate.net This method involves the condensation of a benzofuroxan derivative with a β-dicarbonyl compound. researchgate.netresearchgate.net Specifically, 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their biological properties. ipp.ptnih.gov The presence of the trifluoromethyl group is often associated with enhanced biological activity in these N-oxide derivatives. nih.govmdpi.com

The following table summarizes examples of trifluoromethyl-substituted quinoxaline 1,4-di-N-oxides synthesized for biological evaluation.

| Compound Name | Substituents | Synthetic Route | Application/Activity Studied |

|---|---|---|---|

| 2-Benzoyl-6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide | R=Benzoyl, 6,7-di-F | Beirut Reaction | Anticancer |

| 7-Chloro-2-(2-furylcarbonyl)-3-trifluoromethylquinoxaline 1,4-di-N-oxide | R=2-Furylcarbonyl, 7-Cl | Beirut Reaction | Antimalarial |

| 2-Isobutyryl-6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide | R=Isobutyryl, 6,7-di-F | Beirut Reaction | Anticancer |

| 7-(Piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxide | 7-(Piperazin-1-yl) | Heterocyclization of aminobenzofuroxan | Chemotherapeutic |

Synthesis of Hybrid Molecules Incorporating this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This approach aims to produce compounds with improved affinity, enhanced efficacy, or a better safety profile by simultaneously interacting with multiple biological targets. researchgate.net

The this compound scaffold is an attractive building block for creating such hybrid molecules. The chloro group at the 2-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the attachment of other heterocyclic or functional moieties. The 7-trifluoromethylquinoxaline core acts as a key pharmacophore, with the CF₃ group helping to fine-tune the physicochemical properties of the final hybrid compound.

An example of this strategy is the synthesis of novel 1,3,4-oxadiazole-quinoxalines. mdpi.com In this work, a 7-trifluoromethyl-quinoxaline nucleus was incorporated into a 1,3,4-oxadiazole core to generate hybrid molecules. These compounds were then evaluated for their cytotoxic activity against various cancer cell lines, with some derivatives showing promising results. mdpi.com This highlights how the this compound scaffold can be derivatized and integrated into more complex structures to explore new therapeutic possibilities.

Biological and Pharmacological Investigations of 2 Chloro 7 Trifluoromethyl Quinoxaline and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective therapeutic agents. researchgate.net For derivatives of 2-chloro-7-(trifluoromethyl)quinoxaline, SAR analyses have provided valuable insights into the roles of the chlorine and trifluoromethyl substituents, modifications at the 2-position, and other substitutions on the quinoxaline (B1680401) ring.

The presence of both a chlorine atom and a trifluoromethyl group on the quinoxaline ring significantly impacts the molecule's physicochemical properties and, consequently, its biological activity.

The trifluoromethyl (-CF3) group is a key structural feature in medicinal chemistry. nih.gov Its high electronegativity, metabolic stability, and lipophilicity can enhance a molecule's membrane permeability and binding affinity to biological targets. mdpi.com The introduction of a trifluoromethyl group into the quinoxaline 1,4-dioxide structure, for example, has been shown to significantly increase anti-mycobacterial activity. nih.gov This enhancement is attributed to improved intracellular penetration and binding to cellular targets. nih.gov In the context of antimalarial aminoquinolines, however, 7-trifluoromethyl derivatives were found to be less active against both chloroquine-susceptible and -resistant Plasmodium falciparum strains compared to their 7-chloro counterparts. nih.gov

The chlorine (Cl) atom , as a halogen substituent, also modulates biological activity. eurochlor.org Its presence can be crucial for the bioactivity of a compound. eurochlor.org In some quinoxaline derivatives, the introduction of a halogen at specific positions has been shown to increase antibacterial properties. nih.gov For instance, the antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) requires the 7-halo-quinoxalinoxy residue for its activity. nih.gov SAR studies on quinoxaline sulfonamide analogs have shown that an electronegative chlorine atom can be responsible for moderate antileishmanial activity. mdpi.com

Position 2 of the this compound molecule is a primary site for chemical modification to generate novel derivatives with diverse biological activities. The chlorine atom at this position is a good leaving group, facilitating nucleophilic substitution reactions.

Replacing the chlorine at C-2 with ether linkages has been a strategy to synthesize new quinoxaline derivatives. nih.gov For example, linking the quinoxaline core to a benzaldehyde or benzamine moiety through an ether linkage at C-2 has yielded compounds with antimicrobial activity. nih.gov Further reactions to form Schiff bases from these intermediates can lead to agents with potentially enhanced biological profiles. nih.gov

In the development of antitumor agents based on the 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) scaffold, modifications to the group attached at the 2-position have been explored. These studies have shown that an intact 2-oxypropionic acid moiety is a prerequisite for maximum antitumor activity. nih.gov

The nature of the substituent at position 2 is a critical determinant of the biological response, and a wide array of functionalities can be introduced at this site to modulate the pharmacological properties of the quinoxaline core.

While the chlorine at position 7 and the trifluoromethyl group are key modulators of activity, other substituents on the quinoxaline ring also play a significant role in defining the biological profile of the resulting compounds.

For instance, in a series of quinoxaline 1,4-di-N-oxide derivatives, the presence of a halogen atom at position 6 was found to further increase their already high antibacterial properties against Gram-positive strains. nih.gov In another study on anticancer quinoxaline derivatives, it was found that an electron-withdrawing nitro group at the seventh position decreased activity. mdpi.com

Antimicrobial Activities

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. researchgate.netnih.gov The specific substitution pattern on the quinoxaline ring is a key determinant of the potency and spectrum of this activity.

Derivatives of this compound have been investigated for their efficacy against various bacterial pathogens. The inherent antibacterial potential of the quinoxaline nucleus can be significantly enhanced by the strategic placement of substituents. nih.gov

Several studies have highlighted the antibacterial properties of quinoxaline derivatives. nih.govrsc.org For instance, certain quinoxaline derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of a trifluoromethyl group has been specifically noted to increase anti-mycobacterial activity in quinoxaline 1,4-dioxide derivatives. nih.gov

The antibacterial spectrum of quinoxaline derivatives can vary, with some compounds showing broad-spectrum activity while others are more effective against either Gram-positive or Gram-negative bacteria.

Gram-positive bacteria: Many quinoxaline derivatives have demonstrated significant activity against Gram-positive organisms. researchgate.net For example, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown high antibacterial properties against Gram-positive strains, including mycobacteria. nih.gov In some cases, these derivatives have shown comparable or even superior activity to existing antibiotics against clinically relevant isolates like Staphylococcus aureus and Enterococcus faecium. researchgate.net

Gram-negative bacteria: While some quinoxaline derivatives exhibit activity against Gram-negative bacteria, others are less effective. researchgate.netnih.gov The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents. However, specific structural modifications can enhance activity against these more resistant pathogens.

The following table summarizes the antibacterial activity of selected quinoxaline derivatives against representative Gram-positive and Gram-negative bacterial strains.

| Compound Type | Bacterial Strain | Activity Level |

| 2,3-N,N-diphenyl quinoxaline derivatives | Staphylococcus aureus (Gram-positive) | Significant |

| 2,3-N,N-diphenyl quinoxaline derivatives | Enterococcus faecium (Gram-positive) | Significant |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Gram-positive strains (general) | High |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Mycobacteria (Gram-positive) | High |

Antifungal Efficacy

Antiviral Activities

Quinoxaline-based structures are recognized as a promising scaffold for the development of novel antiviral agents. Their structural versatility allows for interactions with various viral targets. Research has indicated that quinoxaline derivatives could be potential inhibitors of several respiratory viruses, including influenza viruses and coronaviruses.

For instance, an indolo[2,3-b]quinoxaline hybrid compound demonstrated antiviral capabilities against the H1N1 strain of the influenza virus, with a reported IC50 of 0.2164 µM. In the context of coronaviruses, a molecular docking study evaluated the binding of 3-alkynyl substituted 2-chloroquinoxaline structures to the N protein of SARS-CoV-2, with derivatives showing moderate binding affinities. While these findings are for the broader class of quinoxaline derivatives, they highlight the potential of the 2-chloroquinoxaline core, present in this compound, as a foundation for the design of new antiviral therapies.

Anticancer and Antitumor Activities

Quinoxaline derivatives have been extensively evaluated for their potential as chemotherapeutic agents, showing promising activity against a multitude of cancer cell lines through various mechanisms.

A notable derivative, 2-(3-Chloro-7-(trifluoromethyl)quinoxalin-2-yl)-5-phenyl-1,3,4-oxadiazole, has demonstrated broad-spectrum anticancer activity. nih.gov This compound was evaluated by the National Cancer Institute (NCI) and showed efficacy against cell lines from leukemia, the central nervous system (CNS), ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Its activity was particularly high against the breast cancer cell lines MCF-7 and MDA-MB-468. nih.gov

Table 1: Growth Inhibitory Activity of 2-(3-Chloro-7-(trifluoromethyl)quinoxalin-2-yl)-5-phenyl-1,3,4-oxadiazole Against Various Cancer Cell Lines

| Cancer Panel | Cell Line | GI₅₀ (μM) |

| Leukemia | CCRF-CEM | 2.51 |

| HL-60(TB) | 2.12 | |

| K-562 | 2.61 | |

| MOLT-4 | 2.21 | |

| RPMI-8226 | 2.27 | |

| Non-Small Cell Lung | NCI-H460 | 2.45 |

| Central Nervous System | SF-268 | 2.37 |

| Ovarian | OVCAR-3 | 2.24 |

| Renal | 786-0 | 2.55 |

| ACHN | 2.43 | |

| UO-31 | 2.29 | |

| Prostate | PC-3 | 2.61 |

| Breast | MCF-7 | 1.85 |

| MDA-MB-468 | 1.95 | |

| Data sourced from scientific literature. nih.gov GI₅₀ represents the concentration required to inhibit cell growth by 50%. |

The anticancer effects of this compound derivatives are mediated by their ability to interfere with fundamental cellular processes required for tumor growth. The derivative 2-(3-Chloro-7-(trifluoromethyl)quinoxalin-2-yl)-5-phenyl-1,3,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Additionally, this compound can cause a delay in the S phase of the cell cycle, thereby inhibiting DNA replication and preventing cancer cell proliferation. nih.gov Other chloro-quinoxaline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is the formation of new blood vessels that tumors need to grow. ekb.eg

Solid tumors often contain regions of low oxygen, or hypoxia, which makes them resistant to conventional chemotherapy and radiation. nih.gov Quinoxaline 1,4-di-N-oxide derivatives have been specifically designed as hypoxia-selective agents. nih.govnih.gov The bioreductive activation of these compounds is thought to be driven by the 1,4-di-N-oxide moiety. nih.gov Under hypoxic conditions, these compounds are reduced to form cytotoxic radical species that can damage cellular components. nih.gov

The presence of electron-withdrawing substituents on the quinoxaline ring, such as a trifluoromethyl group at the 7-position, increases the reduction potential of the compound. nih.gov This makes it more readily reduced and activated in the low-oxygen environment of a tumor, enhancing its selective toxicity toward hypoxic cells while sparing normal, well-oxygenated tissues. nih.gov The presence of a chloro group can also play a significant role in the selective hypoxic cytotoxicity of these drugs. nih.gov

Potential as Kinase Inhibitors (e.g., Pim-1/2 Kinase Inhibition)

Derivatives of this compound have been investigated as potential inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. ekb.eg The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a significant role in controlling cell proliferation, survival, and differentiation. mdpi.com Their overexpression is linked to the progression of various hematologic and solid tumors, making them attractive targets for oncological therapies. mdpi.comresearchgate.net

In the pursuit of dual Pim-1 and Pim-2 inhibitors, researchers have synthesized analogues based on a quinoxaline-2-carboxylic acid lead compound. mdpi.com This led to the development of a series of new quinoxaline derivatives, including ethyl 3-chloro-7-(trifluoromethyl)quinoxaline-2-carboxylate, a direct derivative of the subject compound. mdpi.comresearchgate.net From this series, two lead compounds, 5c and 5e , emerged as potent, submicromolar inhibitors of both Pim-1 and Pim-2 kinases. mdpi.comresearchgate.net These compounds also demonstrated the ability to inhibit the growth of human cell lines with high endogenous levels of Pim-1/2 kinases, such as MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma). mdpi.com The unique structure of the Pim kinase hinge region, which contains two proline residues and lacks a hydrogen bond donor, presents an opportunity for designing selective inhibitors. mdpi.com

| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Reference |

|---|---|---|---|

| Lead Compound 1 | 0.074 | 2.10 | mdpi.com |

| 5c | Submicromolar | Submicromolar | mdpi.comresearchgate.net |

| 5e | Submicromolar | Submicromolar | mdpi.comresearchgate.net |

Antimalarial Activity

Quinoxaline derivatives have shown considerable promise as antimalarial agents, particularly against Plasmodium falciparum, the most lethal species causing malaria in humans. researchgate.netmdpi.com The emergence of parasite resistance to standard treatments like chloroquine and even artemisinin-based combination therapies necessitates the development of new chemical entities with novel mechanisms of action. mdpi.comnih.gov

A significant focus of research has been the efficacy of quinoxaline compounds against drug-resistant malaria strains. researchgate.net Derivatives of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide have been evaluated for their in vitro antiplasmodial activity against the FcB1 strain of P. falciparum, which is known to be chloroquine-resistant. researchgate.net Several compounds in this series demonstrated noteworthy activity. researchgate.net Similarly, other quinoxaline 1,4-di-N-oxide derivatives have shown activity against both chloroquine-sensitive (3D7) and multidrug-resistant (FCR-3) strains of the parasite. mdpi.com

| Compound | Substitution on Quinoxaline Ring | IC50 (µM) | Reference |

|---|---|---|---|

| 2b | 7-Methyl | Active | researchgate.net |

| 4b | 7-Methyl | Active | researchgate.net |

| 5b | 7-Methyl | Active | researchgate.net |

| 6b | 7-Methyl | Active | researchgate.net |

| 3c | Nonsubstituted | Active | researchgate.net |

| 4c | Nonsubstituted | Active | researchgate.net |

| 5c | Nonsubstituted | Active | researchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimalarial potency of quinoxaline-based compounds. For derivatives of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide, research has indicated that compounds with a 7-methyl substitution or those that are nonsubstituted on the quinoxaline ring exhibit the best antiplasmodial activity. researchgate.net Other studies involving different quinoxaline analogues have highlighted the importance of specific structural features. For instance, the presence of an enone moiety linked to the quinoxaline ring has been identified as a key contributor to antimalarial efficacy. researchgate.netnih.gov The orientation of this enone linker does not appear to significantly affect activity. nih.gov

Other Biological Activities

The quinoxaline scaffold has also been explored for its activity against other protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Research has reported the antitrypanosomal properties of quinoxaline 1,4-di-N-oxide derivatives, indicating a broader spectrum of antiprotozoal activity for this class of compounds. researchgate.net While specific studies on this compound are limited in this area, related quinoline (B57606) derivatives have shown that structural modifications, such as substitutions at position 2 of the quinoline ring, can significantly enhance antitrypanosomal effects. nih.gov

Quinoxaline derivatives have demonstrated notable activity against Leishmania species, the parasites responsible for leishmaniasis. nih.gov Various derivatives, including 2,3-diarylsubstituted quinoxalines and quinoxaline 1,4-di-N-oxides, have been reported to be active against Leishmania amazonensis and Leishmania infantum. researchgate.netnih.gov

A study on quinoxaline di-N-oxides (QdNOs) containing an amino acid side chain revealed dual antileishmanial and antitubercular properties. nih.gov Significantly, this research found that the presence of a trifluoromethyl group on either the quinoxaline or an associated phenyl ring enhanced the inhibitory activity against promastigote forms of Leishmania. nih.gov This suggests that the trifluoromethyl group, as found in this compound, is a favorable feature for antileishmanial potency.

| Compound ID | Trifluoromethyl Group Position | Activity | Reference |

|---|---|---|---|

| 4c | On Quinoxaline Ring | Improved Inhibition | nih.gov |

| 4h | On Phenyl Ring | Improved Inhibition | nih.gov |

| 4l | On Phenyl Ring | Improved Inhibition | nih.gov |

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have been a subject of interest for their potential as anti-inflammatory and analgesic agents. nih.gov Research has demonstrated that certain substituted quinoxalines can exhibit significant anti-inflammatory effects, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

A study focused on newly synthesized quinoxaline and furo[2,3-b]quinoxaline derivatives identified several compounds with potent anti-inflammatory activity in chronic inflammatory models, with some showing efficacy comparable to the reference drug indomethacin. nih.gov Notably, one of the significant advantages observed in some of these derivatives was a reduced potential for ulcerogenic side effects, a common issue with traditional NSAIDs. nih.gov For instance, compound 4a was highlighted as being particularly safe in this regard. nih.gov The anti-inflammatory action of quinoxaline derivatives is often attributed to their ability to inhibit key inflammatory mediators. researchgate.net For example, some derivatives have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated during inflammation. core.ac.uk

In addition to their anti-inflammatory effects, various quinoxaline derivatives have demonstrated analgesic properties. nih.govmdpi.com In one study, all tested compounds showed moderate analgesic activity when compared to a reference drug. nih.gov Another investigation into aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX , revealed a peripheral analgesic effect. mdpi.com The analgesic and anti-inflammatory activities of these compounds are often linked, as the reduction of inflammation can lead to an alleviation of pain. mdpi.com

The table below summarizes the anti-inflammatory and analgesic activities of selected quinoxaline derivatives from various studies.

| Compound/Derivative | Anti-inflammatory Activity | Analgesic Activity | Reference Compound | Source |

| Compound 5a | Equipotent to reference in chronic models | Moderate | Indomethacin | nih.gov |

| Compounds 3, 4b, 4e, 5b | Strong activity in chronic models | Not specified | Indomethacin | nih.gov |

| Compound 4a | Not specified | Not specified | Indomethacin | nih.gov |

| Compound 7b | 41% inhibition in carrageenan-induced edema model | Not specified | Indomethacin (47% inhibition) | nih.govresearchgate.net |

| DEQX | Decreased leukocyte migration and cytokine levels | Peripheral analgesic effect | Not specified | mdpi.com |

| OAQX | Decreased leukocyte migration and cytokine levels | Peripheral analgesic effect | Not specified | mdpi.com |

| Various Quinoxalines (2, 5, 9, 14f, 17c) | Not specified | Significant analgesic activity (56.90% - 68.79% protection) | Aspirin (70.50% protection) | semanticscholar.org |

| Various Quinoxalines (3, 11, 14d, 17e) | Significant reduction in edema (46.77% - 53.91%) | Not specified | Indomethacin (49.00% reduction) | semanticscholar.org |

Antithrombotic Activity

The investigation of quinoxaline derivatives has extended to their potential application in the prevention of thrombosis. A significant area of this research has focused on the inhibition of Protease-Activated Receptor 4 (PAR4), which is considered a promising target for antithrombotic therapy with a potentially lower risk of bleeding compared to existing antiplatelet agents. mdpi.com

In a dedicated effort to discover novel PAR4 antagonists, a quinoxaline-based compound was identified as a hit from a high-throughput screening campaign. mdpi.com Through a process of structural optimization, which included positional scanning and the design of conformationally constrained cores, a series of quinoxaline-benzothiazole derivatives were developed as potent and selective PAR4 antagonists. mdpi.com

The lead compound from this series, compound 48 , demonstrated a high potency with an IC₅₀ of 2 nM against PAR4 activation in human platelet-rich plasma. mdpi.com Furthermore, it exhibited excellent selectivity, being over 2500-fold more selective for PAR4 compared to the related PAR1 receptor. mdpi.com In preclinical models using cynomolgus monkeys, this lead compound showed robust antithrombotic efficacy while causing minimal bleeding, highlighting its potential as a safer antiplatelet agent. mdpi.com

Immunomodulatory Effects

Quinoxaline derivatives have been investigated for their ability to modulate the immune system, an activity that is closely linked to their anti-inflammatory properties. researchgate.net The immunomodulatory effects of these compounds can be attributed to their interaction with various components of the immune signaling pathways. For instance, some quinoxaline derivatives have been shown to inhibit the expression of inflammatory modulators such as cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). researchgate.net

Recent research has identified certain quinoxaline derivatives as potent and selective antagonists of Toll-like receptor 7 (TLR7), positioning them as promising candidates for the development of new immunomodulatory therapies. nih.gov Specifically, pyrazolo[1,5-a]quinoxaline derivatives with butyl or isobutyl side chains, such as 21-a and 21-b , have demonstrated significant TLR7 antagonistic activity with IC₅₀ values of 8.2 μM and 10.0 μM, respectively. nih.gov

The modulation of the immune response by quinoxaline derivatives is a critical aspect of their therapeutic potential, not only in inflammatory diseases but also in conditions where the immune system is dysregulated, such as in certain viral infections or autoimmune disorders. nih.gov The ability of these compounds to interfere with viral replication and modulate host immune responses underscores their multifaceted pharmacological profile. nih.gov

Modulation of Metabolic Pathways and Glucose Metabolism

The therapeutic potential of quinoxaline derivatives extends to the modulation of metabolic pathways, with a particular focus on glucose metabolism and the management of type II diabetes. nih.govmdpi.com Researchers have designed and synthesized novel quinoxaline-based compounds that target key enzymes involved in glucose regulation. nih.govmdpi.com

One area of investigation has been the inhibition of α-glucosidase and α-amylase, enzymes that are crucial for the digestion of carbohydrates. mdpi.comresearchgate.net By inhibiting these enzymes, it is possible to slow down the absorption of glucose from the gut, thereby helping to control postprandial blood sugar levels. mdpi.com A series of N-allyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-1-amine derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.net Among them, derivative 10a showed the most significant inhibitory activity against both α-amylase and α-glucosidase, with inhibitory percentages of 64.70% and 75.36%, respectively, which were comparable or superior to the standard drug acarbose. researchgate.net

Another target for quinoxaline derivatives in the context of diabetes is secretory phospholipase A2 (sPLA2), an enzyme implicated in diabetes-related complications. nih.govnih.gov A series of quinoxaline sulfonohydrazide derivatives were synthesized and screened for their inhibitory activity against sPLA2 and α-glucosidase. nih.govnih.govCompound 6a emerged as a potent sPLA2 inhibitor with an IC₅₀ of 0.0475 µM, while compound 6c was the most effective α-glucosidase inhibitor with an IC₅₀ of 0.0953 µM, significantly outperforming acarbose. nih.govnih.gov

The table below presents the inhibitory activities of selected quinoxaline derivatives on key enzymes involved in glucose metabolism.

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀ or % Inhibition) | Reference Compound | Source |

| Derivative 10a | α-Amylase | 64.70 ± 0.02% inhibition | Acarbose (67.33 ± 0.01% inhibition) | researchgate.net |

| Derivative 10a | α-Glucosidase | 75.36 ± 0.01% inhibition | Acarbose (57.79 ± 0.01% inhibition) | researchgate.net |

| Compound 6a | sPLA2 | 0.0475 µM | Not specified | nih.govnih.gov |

| Compound 6c | α-Glucosidase | 0.0953 µM | Acarbose | nih.govnih.gov |

Mechanistic Investigations and Molecular Interactions

Identification of Molecular Targets and Binding Sites

Research into the molecular interactions of quinoxaline (B1680401) derivatives has identified both enzymes and nucleic acids as primary targets. The specific substitutions of a chloro group and a trifluoromethyl group on the quinoxaline core play a significant role in modulating these interactions.

Quinoxaline-based compounds have been extensively studied as inhibitors of various enzymes critical to disease progression.

Reductase Enzymes: A significant target for trifluoromethyl-substituted quinoxalines is the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). uniss.itnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. uniss.itnih.gov A lead compound, Ty38c, which features a 6-(trifluoromethyl)quinoxaline (B1305570) core, has been identified as a potent noncovalent and noncompetitive inhibitor of DprE1. uniss.itnih.gov This inhibition is a key mechanism behind the antitubercular activity of this class of compounds. Furthermore, quinoxaline 1,4-dioxides are known to be activated by reductase enzymes. For instance, NADPH:cytochrome P450 reductase can perform a one-electron reductive activation, a process believed to be central to their in vivo activity. nih.gov Transcriptomic studies in Mycobacterium smegmatis exposed to a 7-chloro-substituted quinoxaline 1,4-dioxide revealed changes in the expression of 95 genes that encode proteins with oxidoreductase activity. nih.govpreprints.org This suggests that bacterial oxidoreductases are involved in the metabolic activation of these compounds, leading to the generation of free radicals that can cause cellular damage. preprints.org

Kinase Inhibition: The quinoxaline scaffold is a recognized platform for developing kinase inhibitors for cancer therapy. ekb.eg Derivatives have been designed and evaluated as inhibitors for several kinases, including:

VEGFR-2: As a key receptor in cancer-related angiogenesis, VEGFR-2 is a prime target. ekb.eg Quinoxaline derivatives have been identified as promising candidates for designing drugs that target this receptor. ekb.eg

p38α Mitogen-Activated Protein (MAP) Kinase: A series of quinoxaline derivatives with a hydrazone moiety were synthesized and showed selective inhibition against p38α MAP kinase, a target for anti-inflammatory drugs. nih.gov

Apoptosis Signal-Regulated Kinase 1 (ASK1): Substituted quinoxaline fragments have been discovered as effective small-molecule inhibitors of ASK1, a potential target for diseases like non-alcoholic steatohepatitis. nih.gov One derivative containing a trifluoropropyl substitution showed significantly higher inhibitory activity for one enantiomer over the other, highlighting the stereospecificity of the interaction. nih.gov

Epidermal Growth Factor Receptor (EGFR): Quinoxaline derivatives have been developed as active EGFR inhibitors for treating non-small cell lung cancer. nih.gov

Viral Enzymes: Quinoxaline derivatives are also being investigated as inhibitors of viral enzymes. For example, quinoxaline/triazole hybrids have shown a remarkable dual inhibitory activity against the SARS-CoV-2 spike protein and its papain-like protease (PLpro), exhibiting a mixed inhibition type. researchgate.net

| Enzyme Target | Quinoxaline Derivative Class | Therapeutic Area | Key Findings |

|---|---|---|---|

| Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | 6-(Trifluoromethyl)quinoxaline-2-carboxylic acid | Antitubercular | Acts as a potent noncovalent, noncompetitive inhibitor. uniss.itnih.gov |

| Reductase Enzymes | 7-Chloro-quinoxaline 1,4-dioxides | Antitubercular | Activated by bacterial oxidoreductases to produce free radicals. nih.govpreprints.org |

| VEGFR-2 | General Quinoxaline Derivatives | Anticancer | Promising scaffold for designing inhibitors of angiogenesis. ekb.eg |

| p38α MAP Kinase | Quinoxaline-hydrazones | Anti-inflammatory | Showed selective inhibition. nih.gov |

| ASK1 | Trifluoropropyl-substituted quinoxalines | Inflammatory Diseases | Potent inhibition with observed stereospecificity. nih.gov |

| EGFR | General Quinoxaline Derivatives | Anticancer | Active inhibitors for non-small cell lung cancer. nih.gov |

| SARS-CoV-2 PLpro | Quinoxaline-triazole hybrids | Antiviral | Exhibit dual inhibitory activity with a mixed inhibition profile. researchgate.net |

Derivatives of 2-Chloro-7-(trifluoromethyl)quinoxaline have been shown to interact with DNA, leading to cleavage and other modifications.

DNA Strand Cleavage: A closely related compound, 7-chloro-2-thienylcarbonyl-3-trifluoromethylquinoxaline 1,4-dioxide, demonstrates the ability to cause redox-activated, hypoxia-selective DNA cleavage. nih.gov This process is initiated by intracellular enzymatic one-electron reduction. nih.gov Under hypoxic (low oxygen) conditions, which are common in solid tumors, the resulting radical can lead to DNA damage. nih.gov The mechanism involves the generation of reactive radicals that can react with the deoxyribose backbone of DNA, causing strand breaks. nih.gov This converts supercoiled plasmid DNA (form I) to the open-circular form (form II), which can be visualized and quantified using agarose (B213101) gel electrophoresis. nih.gov The antibacterial action of some quinoxaline 1,4-dioxides is also linked to the formation of free radicals that lead to DNA damage, which in turn activates DNA repair systems in bacteria. nih.govpreprints.org Other quinoxaline derivatives have been shown to induce single and double-strand DNA scissions, particularly when complexed with copper (II) or iron (II) ions and in the presence of hydrogen peroxide. nih.gov

DNA Binding Properties: Quinoxaline compounds can bind to DNA through intercalation, where the planar aromatic structure of the quinoxaline ring inserts itself between the base pairs of the DNA double helix. mdpi.com This interaction can be influenced by substituents on the quinoxaline ring. DNase footprinting techniques have been used to establish that these compounds can bind to DNA and to identify any preferred binding sites. mdpi.com The binding of quinoxaline antibiotics to DNA can be sequence-specific, with factors like hydrogen bonding between the molecule and the 2-amino group of guanine (B1146940) residues playing a role in this recognition. nih.gov

Computational Chemistry and Drug Design

Computational methods are integral to understanding the structure-activity relationships of quinoxaline derivatives and for designing new compounds with improved potency and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between quinoxaline derivatives and their protein targets.

Target Binding Insights: Docking studies have provided valuable insights into how these compounds bind to the active sites of various enzymes. For example, docking of quinoxaline derivatives into the EGFR receptor has helped to rationalize their anticancer activity. nih.govnih.gov Similarly, studies targeting VEGFR-2 have shown that quinoxaline derivatives can fit well within the active site, forming hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883. ekb.eg In studies of pyrimidine-tethered quinoxalines targeting pyruvate (B1213749) kinase M2 (PKM2), the chloro moiety was found to form a halogen bond with an Asn residue, contributing to increased binding affinity. nih.gov Docking has also been used to evaluate the potential of N-substituted quinoxaline-2-carboxamides to inhibit mycobacterial DprE1. nih.gov

Validation of Biological Activity: The results from molecular docking are often in good agreement with experimental data. For instance, quinoxaline derivatives showing high binding affinities in docking studies against p38α MAP kinase also exhibited potent inhibitory activity in enzymatic assays. nih.gov This correlation supports the use of docking as a predictive tool in the drug design process.

| Protein Target | Quinoxaline Derivative | Key Interactions/Findings |

|---|---|---|

| EGFR | Quinoxaline-1,2,3-triazole hybrids | Strong binding to the receptor, correlating with IC50 values. nih.gov |

| VEGFR-2 | General Quinoxaline Derivatives | Hydrogen bonding with ASP 1044 and GLU 883 in the active site. ekb.eg |

| PKM2 | Pyrimidine-tethered 7-chloro-quinoxalines | Chloro group forms a halogen bond with Asn 318, enhancing affinity. nih.gov |

| p38α MAP Kinase | Quinoxaline-hydrazones | Docking results were in agreement with experimental inhibitory activity. nih.gov |

| FKBP12 Receptor | 7-chloro-3-isopropyl-quinoxalin thiosemicarbazide | Good docking energy, with interactions at multiple active site residues. ijpsnonline.com |

QSAR studies are used to correlate the chemical structure of compounds with their biological activity. These models help in understanding which structural features are important for activity and in predicting the activity of new, unsynthesized compounds.

Model Development: Both 2D and 3D-QSAR models have been developed for various series of quinoxaline derivatives to understand their antitubercular, antimalarial, and antifungal activities. mdpi.comnih.govresearchgate.netniscair.res.in These models have shown good statistical significance and predictive ability. researchgate.netnih.gov

Design of Novel Inhibitors: The contour maps generated from 3D-QSAR studies provide a visual representation of the regions around the molecule where steric bulk, electrostatic charge, and other properties should be modified to enhance biological activity. nih.gov This information is invaluable for the rational design of more potent inhibitors. nih.gov

In silico screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This approach, combined with virtual ligand design, accelerates the discovery of new lead compounds.

High-Throughput Screening: Virtual screening of large chemical databases has been employed to identify novel quinoline (B57606) and quinoxaline analogues as potential therapeutic agents. osti.gov For instance, a library of thousands of quinoline analogues was screened to find potential inhibitors for proteins involved in SARS-CoV-2, leading to the identification of a 3-[3-(Trifluoromethyl)phenyl]quinoline with high binding affinity. osti.gov

Designing Focused Libraries: Computational approaches are also used to design smaller, more focused libraries of compounds for synthesis and testing. In one study, a series of 2,3-diphenylquinoxaline (B159395) derivatives were designed and then screened in silico for their potential as c-Met kinase inhibitors. researchgate.net The designed compounds were checked for drug-likeness properties using tools that predict activity based on criteria like Lipinski's rule of five before proceeding with molecular modeling. researchgate.net This ensures that the designed molecules have properties that make them more likely to be successful as drugs.

Cellular Mechanisms of Action

The cytotoxic effects of many quinoxaline derivatives are attributed to their ability to interfere with fundamental cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death. The following sections explore the likely cellular mechanisms of action for this compound, drawing parallels from the established activities of analogous compounds.

Quinoxaline derivatives are well-documented inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Research on various quinoxaline analogs indicates that they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

One study on a series of novel quinoxaline derivatives demonstrated their ability to induce apoptosis in human cancer cell lines by disrupting the microtubule network, which in turn leads to the production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.gov Another quinoxaline-based derivative was shown to induce apoptosis in prostate cancer cells by upregulating pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This suggests a multi-faceted approach to apoptosis induction, involving key regulators of the cell death machinery.

The proposed apoptotic mechanism for this compound likely involves similar pathways, where the compound could initiate a cascade of events culminating in caspase activation and subsequent cell death.

Table 1: Effects of Quinoxaline Derivatives on Apoptotic Pathway Components

| Quinoxaline Derivative | Cell Line | Effect on Apoptotic Proteins/Pathways | Reference |

| Novel quinoxaline derivative (Compound 12) | Human cancer cells | Induces ROS production, disrupts mitochondrial membrane potential | nih.gov |

| Quinoxaline-based derivative (Compound IV) | PC-3 (Prostate cancer) | Upregulates p53, caspase-3, caspase-8; downregulates Bcl-2 | nih.gov |

| Quinoxaline derivatives (Compounds 4b and 4m) | A549 (Lung cancer) | Induces apoptosis through mitochondrial- and caspase-3-dependent pathways | researchgate.net |

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Several quinoxaline derivatives have been shown to exert their antiproliferative effects by arresting the cell cycle at different phases, thereby preventing cancer cells from dividing.

For instance, a novel 2-substituted-quinoxaline analog was found to induce cell cycle arrest at the G2/M and pre-G1 phases in breast cancer cells. nih.gov Another study reported that a different quinoxaline derivative caused cell cycle arrest at the G2/M phase boundary in colon carcinoma cells. bohrium.com The specific phase of cell cycle arrest often depends on the chemical structure of the quinoxaline derivative and the type of cancer cell being studied. It is plausible that this compound could also interfere with the cell cycle machinery, potentially by inhibiting cyclin-dependent kinases (CDKs) or other key regulatory proteins.

Table 2: Impact of Quinoxaline Derivatives on Cell Cycle Progression

| Quinoxaline Derivative | Cell Line | Phase of Cell Cycle Arrest | Reference |

| 2-substituted-quinoxaline analog (Compound 3b) | MCF-7 (Breast cancer) | G2/M and pre-G1 | nih.gov |

| Quinoxaline derivative (Compound VIIIc) | HCT116 (Colon carcinoma) | G2/M | bohrium.comresearchgate.net |

| Quinoxaline-based derivative (Compound IV) | PC-3 (Prostate cancer) | S phase | nih.gov |

The intricate network of cellular signaling pathways controls various aspects of cell behavior, including growth, survival, and differentiation. Aberrant signaling is a common feature of cancer, making these pathways attractive targets for therapeutic intervention. Quinoxaline derivatives have been identified as potent modulators of several key signaling pathways.

Many quinoxalines act as kinase inhibitors, targeting enzymes that are crucial for signal transduction. nih.gov For example, they have been shown to inhibit protein tyrosine kinases (PTKs), which are integral to processes underlying carcinogenesis. researchgate.net Specific pathways reported to be affected by quinoxaline derivatives include the PI3K/AKT/mTOR and MAPK/ERK pathways, both of which are central to cancer cell proliferation and survival. nih.gov The trifluoromethyl group in this compound may enhance its inhibitory activity against certain kinases, a strategy often employed in medicinal chemistry to improve drug efficacy.

Table 3: Quinoxaline Derivatives as Modulators of Signaling Pathways

| Quinoxaline Derivative Class | Targeted Pathway/Enzyme | Cellular Outcome | Reference |

| General Quinoxalines | Protein Tyrosine Kinases (PTKs) | Inhibition of cancer cell proliferation | researchgate.net |

| 2-substituted-quinoxaline analogs | PI3K/AKT/mTOR, MAPK/ERK | Hinder proliferation and metastasis | nih.gov |

| Quinoxaline-bisarylurea | Vascular Endothelial Growth Factor Receptor (VEGFR) | Anti-tumor activity | nih.gov |

The ability of a compound to cross the cell membrane is a critical determinant of its biological activity. While direct studies on the membrane permeability of this compound are not available, the physicochemical properties of its substituents offer some insights.

Translational Research and Future Directions

Preclinical Development Considerations

Before a compound like 2-Chloro-7-(trifluoromethyl)quinoxaline can be considered for clinical trials, it must undergo rigorous preclinical evaluation. This phase focuses on assessing its safety and efficacy profile, largely through determining its pharmacokinetic and pharmacodynamic properties.

The ADMET profile of a drug candidate is a critical determinant of its clinical success. For quinoxaline (B1680401) derivatives, in silico and in vitro models are often employed for early-stage assessment. These predictive studies help to identify potential liabilities, such as poor absorption or significant toxicity, that could halt development.

Computational ADMET predictions for various quinoxalinone derivatives have revealed desirable pharmacokinetic properties for certain candidates, positioning them as promising leads for further optimization. nih.gov These analyses typically evaluate parameters such as gastrointestinal absorption, ability to cross the blood-brain barrier, interaction with drug-metabolizing cytochrome P450 enzymes, and potential for causing pan-assay interference (PAINS). nih.gov The unique characteristics of the trifluoromethyl group, including its molecular volume and lipophilicity, can significantly influence these ADMET properties. nih.gov

Table 1: Key ADMET Parameters Evaluated for Quinoxaline Derivatives This table is illustrative and based on general preclinical drug development standards for compounds like quinoxaline derivatives.

| Parameter | Description | Importance |

|---|---|---|

| Absorption | Rate and extent of drug uptake into the systemic circulation (e.g., gastrointestinal absorption). | Determines oral bioavailability and suitability for oral administration. |

| Distribution | The reversible transfer of a drug from one location to another within the body (e.g., plasma protein binding, blood-brain barrier penetration). | Affects the concentration of the drug at its target site and potential for off-target effects. |

| Metabolism | The chemical conversion of the drug by the body, primarily by enzymes like Cytochrome P450 (CYP). | Influences the drug's half-life and potential for drug-drug interactions. |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. |

| Toxicity | The potential for the drug to cause adverse effects (e.g., cytotoxicity, cardiotoxicity, hepatotoxicity). | Critical for establishing a safe therapeutic window. |

Optimizing the pharmacokinetic profile of a lead compound is a central goal of medicinal chemistry. For the quinoxaline scaffold, this involves synthetic modifications to improve properties like bioavailability, metabolic stability, and half-life. The strategic placement of substituents is key to this process.

The trifluoromethyl group is a privileged structural motif in medicinal chemistry, often introduced to enhance metabolic stability and improve a molecule's ability to penetrate cell membranes. nih.gov Similarly, halogen substitutions, such as the chloro group, can significantly alter a compound's electronic properties and its interactions with biological targets. nih.gov Studies on related quinoline (B57606) and quinoxaline derivatives have shown that chloro- and trifluoromethyl- substitutions are integral to their biological activity. For instance, research into P2X7 receptor antagonists highlighted a series of 6-chloro-quinoline carboxamides containing a trifluoromethyl group. nih.gov Likewise, antitubercular 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives featuring a chlorine atom at the 7-position have demonstrated good activity. researchgate.net These examples underscore the importance of these functional groups in fine-tuning the pharmacokinetic and pharmacodynamic properties of the core scaffold.

Potential Therapeutic Applications

The quinoxaline nucleus is a versatile scaffold found in numerous compounds with a wide spectrum of biological activities. mdpi.com This versatility suggests that this compound could be a valuable starting point for developing novel therapeutic agents across different disease areas.

Quinoxaline derivatives have shown considerable promise as antimicrobial agents, with activity against bacteria, fungi, and viruses. nih.govmdpi.commdpi.comrsc.org

Antibacterial Activity: A significant body of research has focused on quinoxaline 1,4-dioxides as potent antibacterial agents, particularly against Mycobacterium tuberculosis. nih.gov Some derivatives have shown activity against non-replicating mycobacteria, which are responsible for the long duration of tuberculosis therapy. nih.gov The presence of a chloro group on the quinoxaline ring has been associated with potent antitubercular activity. researchgate.net Furthermore, studies on quinoxaline-alkynyl derivatives revealed that compounds with a 6-chloro substitution were active against the M. tuberculosis H37RV strain. nih.gov

Antifungal Activity: Various quinoxaline derivatives have been evaluated for their efficacy against pathogenic fungi. Quinoxaline 1,4-dioxides have demonstrated activity against several Candida species, including C. albicans, C. glabrata, and C. krusei. nih.gov In the realm of agricultural science, certain quinoxaline derivatives exhibited potent activity against the plant pathogen Rhizoctonia solani, with efficacy superior to the commercial fungicide azoxystrobin. nih.gov Research on quinoxalines bearing a trifluoromethyl group has also noted antifungal activity against Candida albicans. nih.gov

Antiviral Activity: The quinoxaline scaffold is a key component in several antiviral agents. researchgate.net Derivatives have been investigated for activity against a range of viruses, including influenza viruses, Human Immunodeficiency Virus (HIV), and coronaviruses. mdpi.comrsc.orgnih.gov The chloro functional group, in particular, has been noted for its role in hydrophobic interactions with the N-terminal RNA-binding domain of the SARS-CoV-2 N-protein. nih.gov A study on new 6-chloro-7-fluoroquinoxaline derivatives identified them as potential novel anti-HIV agents. mdpi.com

Table 2: Selected Antimicrobial Activities of Substituted Quinoxaline Derivatives

| Compound Class/Derivative | Target Organism | Key Findings / Activity | Reference(s) |

|---|---|---|---|

| 2-Acetyl-3-methyl-7-chloroquinoxaline 1,4-di-N-oxide | Mycobacterium tuberculosis | Good antitubercular activity (EC90/MIC values between 0.80 and 4.29). | researchgate.net |

| 6-Chloro-quinoxaline-alkynyl derivatives | Mycobacterium tuberculosis H37RV | Exhibited anti-tuberculosis activity (MIC90 in the range of 10-20 µM). | nih.gov |

| Quinoxaline derivatives (e.g., compound 5j) | Rhizoctonia solani (fungus) | Potent antifungal activity (EC50 = 8.54 µg/mL), superior to commercial agent azoxystrobin. | nih.gov |

| 6-Chloro-7-fluoroquinoxaline derivatives | Human Immunodeficiency Virus (HIV) | Identified as a scaffold for designing potential novel anti-HIV agents. | mdpi.com |

The development of novel anticancer agents is a major focus of pharmaceutical research, and quinoxaline derivatives have emerged as a promising class of compounds. rsc.org Their antiproliferative effects are often mediated through the inhibition of key cellular targets involved in cancer progression. nih.gov

Quinoxaline-based compounds have been shown to target receptor tyrosine kinases like EGFR and c-Met, as well as topoisomerase II, and can induce cell cycle arrest. nih.govrsc.orgsemanticscholar.org A study involving thirty quinoxalines with a trifluoromethyl group at the 6 or 7-position demonstrated moderate to strong growth inhibition against various tumor cell lines at micromolar concentrations. nih.gov In another study, a novel 2-substituted-quinoxaline analogue, compound 3b, showed a superior inhibitory effect on the growth of MCF-7 breast cancer cells (IC50 = 1.85 µM) compared to the conventional drug staurosporine, while having minimal impact on normal MCF-10A cells. rsc.orgresearchgate.net

Table 3: Antineoplastic Activity of Representative Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action / Target | Reported Efficacy (IC50) | Reference(s) |

|---|---|---|---|---|

| 2-(Anilino)-3-(carboxy)-6/7-(trifluoromethyl)quinoxalines | Various tumor panel cell lines | Folic Acid Antagonists | Growth inhibition at 10⁻⁵ to 10⁻⁴ M | nih.gov |

| Compound 3b (2-substituted-quinoxaline analogue) | MCF-7 (Breast Cancer) | Topoisomerase II and EGFR inhibition, Cell Cycle Arrest | 1.85 ± 0.11 µM | rsc.orgresearchgate.net |

Beyond infectious diseases and oncology, the chemical versatility of the quinoxaline scaffold lends itself to applications in managing chronic conditions such as diabetes, inflammation, and neurodegenerative diseases.

Diabetes: Novel series of quinoxalinone derivatives have been designed and synthesized, with some exhibiting significant hypoglycemic activity comparable to the positive control drug, Pioglitazone. nih.gov The proposed mechanisms include the alleviation of cellular oxidative stress and the modulation of glucose transporter proteins like SGLT2 and GLUT1. nih.gov Other research has explored quinoxaline-based inhibitors targeting enzymes like α-glucosidase, which is involved in post-meal blood glucose regulation. researchgate.net

Inflammation: While direct evidence for this compound is limited, related heterocyclic structures are being investigated for anti-inflammatory properties. For example, quinoline-based P2X7 antagonists have been studied for their potential to reduce the release of the pro-inflammatory cytokine IL-1β. nih.gov

Neurodegenerative Diseases: The management of complex neurodegenerative disorders like Alzheimer's and Parkinson's disease often requires multifunctional ligands. While research in this area has more prominently featured the related quinoline scaffold, some quinoxaline derivatives have been reported to possess neuroprotective properties for dopaminergic neurons, which are lost in Parkinson's disease. nih.govresearchgate.net

Advanced Material Science Applications

While direct research into the material science applications of this compound is nascent, the broader family of quinoxaline derivatives has been extensively studied for its utility in advanced materials. nih.gov The electron-deficient nature of the pyrazine (B50134) ring, combined with the electron-withdrawing effects of the chloro and trifluoromethyl groups, suggests that this compound could be a promising candidate for these technologies. Quinoxaline derivatives are valued for their high electron affinities, thermal stability, and versatile functionality. researchgate.netrsc.org

Quinoxaline derivatives are recognized as a pivotal class of nitrogen-containing heterocycles for use in organic electronics, owing to their excellent electron-transporting capabilities. qmul.ac.ukgoogle.com They serve as critical building blocks for n-channel organic semiconductors, which are essential components in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.netfrontiersin.orgnih.gov The incorporation of electron-withdrawing groups, such as the trifluoromethyl (CF3) group found in the target compound, is a known strategy to enhance the electron-accepting properties of the quinoxaline core, making it suitable for electron transport materials. qmul.ac.ukbeilstein-journals.org